molecular formula C18H18ClN3O B586468 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine CAS No. 3454-96-4

3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine

Cat. No. B586468
CAS RN: 3454-96-4
M. Wt: 327.812
InChI Key: IQCGOIPOXRVZHU-UHFFFAOYSA-N
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Description

3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine, also known as Loxapine Related Compound A, is a pharmaceutical compound with the molecular formula C18H18ClN3O . It is a reference standard used in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine consists of 18 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The exact structure and conformation are not provided in the search results.


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine is 327.81 . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Application 1: Synthesis of Antidepressant Molecules

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : This compound plays a significant role in the synthesis of antidepressant molecules through metal-catalyzed procedures . It’s a key structural motif included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others .
  • Methods of Application or Experimental Procedures : The synthesis of these antidepressant molecules involves various effective ways using metal-catalyzed steps . Unfortunately, the specific technical details or parameters were not provided in the source.
  • Results or Outcomes : The development of these antidepressants is crucial as they have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50-60% of people with depression experience substantial improvement when using these medications .

Application 2: Synthesis of Loxapine Related Compounds

  • Specific Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : This compound is used in the synthesis of Loxapine related compounds, which are used as reference standards in pharmaceutical research .
  • Results or Outcomes : The synthesized Loxapine related compounds are used as reference standards in pharmaceutical research, which is crucial for ensuring the quality and safety of pharmaceutical products .

Application 3: Synthesis of Quetiapine

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : This compound is used in the synthesis of Quetiapine, a widely used antipsychotic drug .
  • Methods of Application or Experimental Procedures : The synthesis of Quetiapine involves a 5-step sequence from anthranilic acid . The specific technical details or parameters were not provided in the source.
  • Results or Outcomes : Quetiapine is an effective treatment for schizophrenia and bipolar disorder, helping to alleviate symptoms and improve patients’ quality of life .

Application 4: Synthesis of Dithiazine Derivatives

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used in the synthesis of dithiazine derivatives .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of the compound with various isocyanodichlorides . The specific technical details or parameters were not provided in the source.
  • Results or Outcomes : The synthesized dithiazine derivatives could potentially have various applications in medicinal chemistry .

Application 5: Pharmaceutical Reference Standard

  • Specific Scientific Field : Pharmaceutical Analysis
  • Summary of the Application : This compound is used as a certified reference material and pharmaceutical secondary standard .
  • Methods of Application or Experimental Procedures : It is used in quality control laboratories to ensure the quality and safety of pharmaceutical products .
  • Results or Outcomes : The use of this compound as a reference standard contributes to the accuracy and reliability of pharmaceutical analyses .

Application 6: Synthesis of Novel Dibenzo[b,f][1,4]oxazepines

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used in a novel synthetic approach to create 11-substituted dibenzo[b,f][1,4]oxazepines .
  • Methods of Application or Experimental Procedures : The synthesis involves the generation of a carbamate intermediate using phenyl chloroformate, which avoids the use of harmful phosgene, and a microwave-induced transformation of the carbamate into various urea derivatives .
  • Results or Outcomes : The synthesized 11-substituted dibenzo[b,f][1,4]oxazepines could potentially have various applications in medicinal chemistry .

Safety And Hazards

The safety data sheet for 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine indicates that it is harmful if swallowed . Other specific hazards or safety precautions are not detailed in the search results.

properties

IUPAC Name

9-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-7-6-13(19)12-17(14)23-16-5-3-2-4-15(16)20-18/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCGOIPOXRVZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine

CAS RN

3454-96-4
Record name 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLORO-11-(4-METHYLPIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B493L6YTDM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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